
Head-to-Head Comparison: OTS447 vs.
Midostaurin in FLT3-Mutated Acute Myeloid

Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: OTS447

Cat. No.: B8691655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two kinase inhibitors, OTS447 and

midostaurin, both of which have relevance in the context of FMS-like tyrosine kinase 3 (FLT3)-

mutated Acute Myeloid Leukemia (AML). This document summarizes their mechanisms of

action, presents available quantitative data for comparison, details relevant experimental

protocols, and visualizes key pathways and workflows.

Executive Summary
Midostaurin is a broad-spectrum, multi-kinase inhibitor approved for the treatment of FLT3-

mutated AML in combination with chemotherapy. It targets several kinases, including FLT3, KIT,

SYK, PDGFR, and VEGFR2. OTS447, on the other hand, is described as a highly potent and

selective next-generation FLT3 inhibitor. Preclinical data suggests OTS447 exhibits strong

activity against both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD)

mutations. While direct head-to-head clinical data is not yet available, this guide compiles

existing preclinical data to offer a comparative overview.

Data Presentation
The following tables summarize the available quantitative data for OTS447 and midostaurin. It

is important to note that the data has been aggregated from various sources and experimental
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conditions may differ.

Table 1: Biochemical Potency (IC50 values)

Target OTS447 (nM) Midostaurin (nM) Notes

FLT3 0.19[1] / 21[2][3]

<10 (against FLT3-

ITD/D835Y)[4] / ~200

(against FLT3-ITD in

MOLM-13 cells)[5]

The significant

variance in reported

IC50 values for both

compounds highlights

the differences in

assay conditions

between studies.

SYK Not Reported 20.8[6]

Midostaurin's activity

against SYK may

contribute to its

broader mechanism of

action.

Other Kinases

Highly selective; at 5

nM, only 7 out of 371

kinases (including

FLT3) were inhibited

by ≥80%[1].

Multi-targeted inhibitor

of KIT, PDGFR,

VEGFR2, PKC, etc.[4]

[7][8]

OTS447

demonstrates a more

targeted kinase

inhibition profile

compared to the

broad activity of

midostaurin.

Table 2: Cellular Activity
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Cell Line Mutation OTS447 Effect Midostaurin Effect

MV4-11 FLT3-ITD
Strong suppression of

proliferation[1].

Inhibition of

proliferation[5].

MOLM-13 FLT3-ITD
Strong suppression of

proliferation[1].

Inhibition of

proliferation with an

IC50 of ~200 nM[5].

Ba/F3
FLT3-ITD / FLT3-ITD-

TKD

Potent inhibition of

proliferation[1].

Inhibition of

proliferation with an

IC50 of <10 nM[4].

Mechanism of Action and Signaling Pathways
Both OTS447 and midostaurin function by inhibiting the kinase activity of FLT3, a receptor

tyrosine kinase frequently mutated in AML. Activating mutations in FLT3 lead to constitutive

signaling through downstream pathways, promoting leukemic cell proliferation and survival.

The primary signaling cascades affected include the STAT5, RAS/MAPK (ERK), and PI3K/AKT

pathways.

OTS447
OTS447 is a highly selective inhibitor of FLT3. Its mechanism is centered on binding to the

ATP-binding pocket of the FLT3 kinase domain, preventing the phosphorylation and activation

of the receptor. This leads to the downregulation of its downstream effectors.

Midostaurin
Midostaurin is a multi-kinase inhibitor. In addition to FLT3, it targets other kinases like KIT and

SYK, which can also play a role in AML pathogenesis. This broader activity may offer

advantages in certain contexts but could also contribute to off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b8691655?utm_src=pdf-custom-synthesis
https://aacrjournals.org/cancerres/article/82/12_Supplement/5456/702773/Abstract-5456-Discovery-of-OTS447-a-highly-potent
https://www.medchemexpress.com/ots447.html
https://www.molnova.com/en/ProductsThr/OTS447.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4848023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4848023/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6278968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5581010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5581010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5581010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5749544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5749544/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5749544/
https://pubmed.ncbi.nlm.nih.gov/30148617/
https://pubmed.ncbi.nlm.nih.gov/30148617/
https://pubmed.ncbi.nlm.nih.gov/30148617/
https://www.benchchem.com/product/b8691655#head-to-head-comparison-of-ots447-and-midostaurin
https://www.benchchem.com/product/b8691655#head-to-head-comparison-of-ots447-and-midostaurin
https://www.benchchem.com/product/b8691655#head-to-head-comparison-of-ots447-and-midostaurin
https://www.benchchem.com/product/b8691655#head-to-head-comparison-of-ots447-and-midostaurin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8691655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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